molecular formula C11H15NO B067998 N-Benzyltetrahydrofuran-3-amine CAS No. 162851-40-3

N-Benzyltetrahydrofuran-3-amine

Cat. No.: B067998
CAS No.: 162851-40-3
M. Wt: 177.24 g/mol
InChI Key: FBMSAAPBKKNIEI-UHFFFAOYSA-N
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Description

N-Benzyltetrahydrofuran-3-amine is a heterocyclic amine that contains a tetrahydrofuran ring and a benzyl group attached to the nitrogen atom. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

N-Benzyltetrahydrofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Future Directions

While specific future directions for N-Benzyltetrahydrofuran-3-amine are not available in the search results, there are general trends in the field of chemical synthesis and application. For instance, there is a growing interest in the development of more efficient and stable heterogeneous catalysts , and the efficient synthesis of bio-based amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyltetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with benzylamine under specific conditions. One common method is the reductive amination of tetrahydrofuran-3-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Benzyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzyl-3-tetrahydrofuranone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-benzyl-3-tetrahydrofuranol when treated with reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

    Oxidation: N-benzyl-3-tetrahydrofuranone

    Reduction: N-benzyl-3-tetrahydrofuranol

    Substitution: N-alkyl derivatives of this compound.

Mechanism of Action

The mechanism of action of N-Benzyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.

    N-Benzylmorpholine: Contains a morpholine ring instead of a tetrahydrofuran ring.

    N-Benzylpiperidine: Features a piperidine ring instead of a tetrahydrofuran ring

Uniqueness

N-Benzyltetrahydrofuran-3-amine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-11-6-7-13-9-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMSAAPBKKNIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566396
Record name N-Benzyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162851-40-3
Record name N-Benzyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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